molecular formula C22H18ClN7S B4595743 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4595743
M. Wt: 447.9 g/mol
InChI Key: CWNXZGWIWWUSMJ-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of pyrazole and triazole rings

Scientific Research Applications

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common method involves the use of substituted phenyl azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction is carried out in a solvent mixture of DMF and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This binding can inhibit the activity of these targets, leading to various biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7S/c23-19-10-24-28(14-19)13-17-6-8-18(9-7-17)21-26-27-22(31)30(21)20-11-25-29(15-20)12-16-4-2-1-3-5-16/h1-11,14-15H,12-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXZGWIWWUSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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